molecular formula C15H10BrClO B3079158 (2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1061342-80-0

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B3079158
CAS No.: 1061342-80-0
M. Wt: 321.59 g/mol
InChI Key: MROFKUQZOLCZQH-CMDGGOBGSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one is a synthetic chalcone derivative with an E-configuration about the olefinic double bond. This compound belongs to the class of 1,3-diaryl-2-propen-1-ones, which are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are recognized as open-chain flavonoids and are investigated extensively for their non-linear optical (NLO) properties and diverse biological activities . Recent research on structurally similar 1,3-disubstituted prop-2-en-1-one derivatives has highlighted their significant potential as anti-inflammatory agents, specifically in targeting neutrophil function . These enone-based derivatives have demonstrated potent inhibition of neutrophil-mediated inflammatory responses, such as the suppression of superoxide (SO) anion production and the release of human neutrophil elastase triggered by the formyl peptide receptor 1 (FPR1) agonist fMLF . The mechanism of action for these bioactive enones involves the modulation of key signaling pathways in neutrophils, including the attenuation of c-Jun N-terminal kinase (JNK) and Akt phosphorylation, as well as other mitogen-activated protein kinases (MAPKs) . The α,β-unsaturated carbonyl moiety serves as an electrophilic Michael acceptor, allowing it to interact with cysteine-dependent signal transduction pathways, which may underpin its cytoprotective and anti-inflammatory effects . This product is supplied with a purity of 95% and should be stored at 4-8°C . The compound is classified with the signal word "Warning" and carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use and Disclaimer: This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or prophylactic uses in humans or animals, nor for use in foods, cosmetics, drugs, biocides, pesticides, or consumer products.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROFKUQZOLCZQH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention in biological research due to its potential therapeutic applications. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific chalcone, highlighting its mechanisms of action, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure

The compound's molecular formula is C15H10BrClOC_{15}H_{10}BrClO, with a molecular weight of approximately 321.6 g/mol. The structural characteristics include a bromine atom at the para position of one phenyl ring and a chlorine atom at the meta position of the other phenyl ring.

Chalcone derivatives like this compound exhibit their biological activities through various mechanisms:

  • Anticancer Activity : Studies have shown that chalcones can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway, leading to cell cycle arrest and increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 .
  • Antimicrobial Properties : Chalcones have been reported to possess antimicrobial activities against a range of pathogens. The presence of halogen substituents (bromine and chlorine) enhances their ability to disrupt microbial cell membranes .

Anticancer Studies

A significant body of research has focused on the anticancer properties of chalcone derivatives. For instance:

  • In vitro studies demonstrated that this compound exhibited antiproliferative effects against various cancer cell lines with IC50 values ranging from 9.76 to 40.83 µM .
  • Mechanistic studies indicated that this compound could disrupt the cell cycle and induce apoptosis through the activation of caspases and modulation of NF-kB signaling pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

  • A study reported that chalcone derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Breast Cancer Cells : A study evaluated its effects on MCF-7 and MDA-MB-231 breast cancer cells, where it was found to inhibit cell growth significantly and induce apoptosis through ROS-mediated pathways .
  • Antimicrobial Efficacy : Another case study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays .

Data Summary

Biological ActivityIC50/EffectivenessReference
Anticancer (MCF-7 cells)IC50: 9.76 - 40.83 µM
AntimicrobialMIC: 20 - 100 µg/mL
Apoptosis InductionIncreased Bax/Bcl-2 ratio

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H10BrClO
  • Molecular Weight : 321.6 g/mol
  • CAS Number : 112181-91-6
  • Melting Point : Approximately 175 °C

The compound features a prop-2-en-1-one group that connects two aromatic rings, which is crucial for its reactivity and interactions in biological systems.

Biological Applications

  • Antimicrobial Activity
    • Research indicates that chalcone derivatives exhibit significant antimicrobial properties. Studies have shown that (2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties
    • Several studies have explored the anticancer potential of chalcones. The compound has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. This is attributed to its ability to modulate cell signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of chalcones have been documented, with this compound showing promise in reducing inflammation markers in experimental models. This suggests potential therapeutic uses in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate acetophenone derivatives under basic conditions. For instance, a mixture of 3-chloroacetophenone and p-bromobenzaldehyde can yield the desired product through a base-catalyzed reaction .

Synthesis Overview

StepReagentsConditionsYield
13-Chloroacetophenone + p-BromobenzaldehydeEthanol, Base (e.g., KOH)70%

Crystallographic Studies

Crystallographic studies have provided insights into the molecular geometry and packing of this compound. The dihedral angles between the phenyl rings and the prop-2-en-1-one group are critical for understanding its reactivity and interactions:

ParameterValue
Dihedral Angle (Bromo-Chloro)46.70°
Dihedral Angle (Chalcone Group)28.7° / 24.2°

These angles influence the compound's electronic distribution and potential interactions with biological targets .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation at the double bond. Common pathways include:

Reaction TypeReagents/ConditionsProductsKey Findings
EpoxidationH₂O₂, m-CPBAEpoxide derivativeStereoselective epoxide formation due to steric hindrance from aryl groups .
HydroxylationOsO₄, NMOVicinal diolLimited by electron-withdrawing effects of halogens .

Epoxidation with m-CPBA proceeds regioselectively, favoring the less hindered side of the double bond. Computational studies suggest bromine’s inductive effect stabilizes transition states .

Reduction Reactions

The ketone and double bond are susceptible to reduction:

Reaction TypeReagents/ConditionsProductsSelectivity
Catalytic HydrogenationH₂, Pd/CSaturated ketoneFull reduction of C=C bond observed .
Ketone ReductionNaBH₄, LiAlH₄Secondary alcoholRequires harsh conditions due to aryl electron withdrawal .

Hydrogenation preserves the ketone group, while borohydrides preferentially reduce the carbonyl under controlled conditions .

Substitution Reactions

Halogen atoms participate in nucleophilic aromatic substitution (NAS) and cross-coupling:

Reaction TypeReagents/ConditionsProductsEfficiency
Suzuki CouplingPd(PPh₃)₄, Arylboronic acidBiaryl derivativesBromine exhibits higher reactivity than chlorine .
NAS (Cl/Br)NaOH, Cu catalystHydroxyl/amine-substituted analogsChlorine substitution requires elevated temperatures .

The bromine atom’s lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for Cl) enhances its participation in palladium-catalyzed reactions .

Cycloaddition Reactions

The enone system engages in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadductStereochemistry
1,3-ButadieneThermal (100°C)Bicyclic ketoneEndo preference due to aryl stacking .
AnthraceneMicrowave irradiationPolycyclic adductAccelerated kinetics under microwaves .

Density functional theory (DFT) calculations confirm electron-deficient dienophile behavior, with activation energies ~25 kcal/mol .

Nucleophilic Additions

Conjugated enone systems undergo Michael additions:

NucleophileConditionsProductsRegioselectivity
Grignard ReagentsTHF, 0°Cβ-Addition productsKinetically controlled 1,2-addition minor .
ThiolsEtOH, RTThio-Michael adductsAnti-Markovnikov addition favored .

Steric effects from the 2-chlorophenyl group direct nucleophiles to the β-carbon .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

ConditionsProductsQuantum Yield
UV (254 nm), acetoneCyclobutane dimerΦ = 0.12 (low due to heavy atom effect) .

Bromine’s heavy atom effect increases intersystem crossing, reducing dimerization efficiency .

Comparative Reactivity Table

Reaction TypeChalcone AnalogRelative Rate (k₁/k₂)Factor Influencing Reactivity
Epoxidation3-Bromo vs. 4-Bromo isomer1.3:1Steric hindrance at meta position .
Suzuki CouplingBromine vs. Chlorine8:1Bond dissociation energy .

Comparison with Similar Compounds

Structural and Crystallographic Features

Key Observations:

  • Dihedral Angles : The dihedral angle between the aromatic rings in the title compound is influenced by steric and electronic effects of substituents. For example:
    • (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits a dihedral angle of 48.90° between the 3-bromophenyl and 4-fluorophenyl rings .
    • In (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the angle is 32.5° , attributed to thiophene ring planarity .
    • Electron-withdrawing halogens (Br, Cl) increase torsional strain compared to methoxy or methyl groups .
  • Intermolecular Interactions :
    • The title compound likely forms C–H⋯π or halogen⋯π interactions, similar to (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which forms layered structures via C–H⋯π bonds .
    • Compounds with thiophene substituents, such as (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, exhibit additional S⋯Cl interactions .

Table 1: Structural Comparison of Chalcone Derivatives

Compound Name Substituents Dihedral Angle (°) Key Interactions Reference
(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one 3-Br, 2-Cl ~50 (estimated) C–H⋯π, Br⋯Cl -
(2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 3-Br, 4-F 48.90 C–H⋯π
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one Thiophene-Br, 2-Cl 32.5 S⋯Cl
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-Cl, 4-F 56.26 C–H⋯O

Nonlinear Optical (NLO) Properties

The title compound’s NLO performance is superior to many analogs due to strong electron-withdrawing effects from Br and Cl:

  • Its third-order susceptibility (χ⁽³⁾ ) is 185.58× higher than (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one .
  • Compared to (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP), the title compound’s χ⁽³⁾ is 1.33× larger , attributed to enhanced conjugation from halogens .

Table 2: NLO Activity Comparison

Compound Name Substituents χ⁽³⁾ (×10⁻²² m²/V²) Reference
Title Compound 3-Br, 2-Cl 369.294
3MPNP 3-CH₃, 4-NO₂ 277.2
(2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one 3-Br, 4-SCH₃ 1.99

Electronic and Spectroscopic Properties

DFT studies on similar compounds reveal:

  • The bromine atom in (2E)-1-(3-bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one lowers the HOMO-LUMO gap, enhancing charge transfer .
  • IR and NMR spectra of halogenated chalcones show distinct shifts: C=O stretching in the title compound appears near 1670–1654 cm⁻¹, similar to (2E)-3-(4-chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one . ^1H NMR signals for α,β-unsaturated protons are deshielded (~δ 7.8–8.2 ppm) due to conjugation .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical method involves reacting 3-bromoacetophenone with 2-chlorobenzaldehyde in the presence of a base (e.g., KOH or NaOH) in ethanol under reflux. Key parameters include:

  • Temperature : Maintain 0–50°C during aldehyde addition to control side reactions.
  • Stoichiometry : Equimolar ratios of ketone and aldehyde ensure high yield .
  • Purification : Recrystallization from ethanol or methanol improves purity.

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated using:

  • X-ray crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (typically 10–20°) and bond lengths consistent with trans-configuration (C=O and C=C bonds at ~1.22 Å and ~1.45 Å, respectively) .
  • NMR spectroscopy : Coupling constants (J) of 15–16 Hz for the vinyl protons in 1H^1H NMR confirm trans geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of methods is used:

  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch).
  • HR-MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 341.2).
  • 1H^1H and 13C^{13}C NMR : Assignments for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~190 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide:

  • HOMO-LUMO analysis : Quantifies electronic transitions (e.g., ΔE = ~4.5 eV) and global reactivity descriptors (electrophilicity index ω = ~3.2 eV) .
  • UV-Vis simulations : Predict λmax_{\text{max}} values (e.g., ~350 nm) for comparison with experimental data .
  • Charge distribution : Identifies electrophilic/nucleophilic sites for reaction mechanism studies.

Q. What strategies resolve contradictions in crystallographic data, such as non-merohedral twinning?

Non-merohedral twinning (observed in similar chalcones) is addressed by:

  • Data integration : Use high-resolution detectors (e.g., CCD or Dectris EIGER) to minimize overlap.
  • Twin law refinement : Apply algorithms (e.g., TWINABS) to deconvolute diffraction patterns .
  • Validation tools : Check Rint_{\text{int}} values (<0.05) and Flack parameters to confirm structural accuracy .

Q. How is antimicrobial activity evaluated, and what methodological controls are critical?

Antimicrobial assays involve:

  • Broth microdilution : Determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, E. coli).
  • Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Statistical validation : Perform triplicate experiments with ANOVA (p <0.05) .

Q. What are the challenges in correlating HOMO-LUMO gaps with observed bioactivity?

While lower HOMO-LUMO gaps (e.g., ~4 eV) suggest higher reactivity, bioactivity depends on:

  • Membrane permeability : LogP values (~3.5) must balance hydrophobicity for cellular uptake.
  • Target interactions : Molecular docking studies (e.g., with Staphylococcus FabI enzyme) identify binding affinities.
  • Metabolic stability : In vitro microsomal assays assess susceptibility to oxidative degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

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